Ethyl 3-oxohexanoate

Description

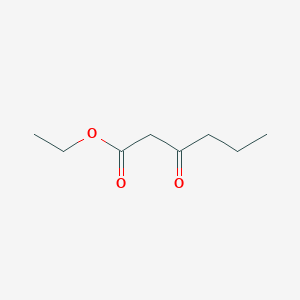

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-5-7(9)6-8(10)11-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWWVLVLVYYYDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186217 | |

| Record name | Ethyl 3-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with fruity, slightly fatty odour | |

| Record name | Ethyl 3-oxohexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1109/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

104.00 °C. @ 22.00 mm Hg | |

| Record name | Ethyl 3-oxohexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031307 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, slightly soluble in water; soluble in fat | |

| Record name | Ethyl 3-oxohexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031307 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl 3-oxohexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1109/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.983-1.000 (20°) | |

| Record name | Ethyl 3-oxohexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1109/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3249-68-1 | |

| Record name | Ethyl 3-oxohexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3249-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-oxohexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003249681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-oxohexanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-oxohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-OXOHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q1AHG710E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 3-oxohexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031307 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ethyl 3-oxohexanoate: A Comprehensive Technical Guide

CAS Number: 3249-68-1

This technical guide provides an in-depth overview of ethyl 3-oxohexanoate (B1246410), a versatile β-keto ester with significant applications in chemical synthesis and the flavor and fragrance industry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis, key reactions, and its connection to biological signaling pathways.

Chemical and Physical Properties

Ethyl 3-oxohexanoate is a colorless to light yellow liquid with a fruity aroma.[1] It is also known by several synonyms, including ethyl butyrylacetate, ethyl 3-oxocaproate, and 3-oxohexanoic acid ethyl ester.[1][2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3249-68-1 | [2][4][5] |

| Molecular Formula | C₈H₁₄O₃ | [1][2][4] |

| Molecular Weight | 158.19 g/mol | [2][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 0.989 g/mL at 25 °C | [4] |

| Boiling Point | 104 °C at 22 mmHg | [4] |

| Melting Point | -44 °C | [1] |

| Refractive Index | n20/D 1.427 | [4] |

| Flash Point | 90 °C (closed cup) | [4] |

Table 2: Spectroscopic Data Summary

| Spectrum Type | Key Features | Reference(s) |

| ¹H NMR | The proton NMR spectrum shows characteristic signals for the ethyl ester and the hexanoyl chain. | [6] |

| Mass Spectrum | The mass spectrum provides information on the fragmentation pattern of the molecule. | [7] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with butyryl chloride, followed by ethanolysis.[8]

Experimental Protocol: Synthesis from Meldrum's Acid[8]

-

Acylation of Meldrum's Acid:

-

Dissolve 176 g of Meldrum's acid in 550 ml of dichloromethane (B109758) and 188 ml of pyridine (B92270) in a suitable reaction vessel.

-

Cool the mixture to 5°C using an ice-water bath.

-

Add 133 ml of butyryl chloride dropwise to the cooled solution.

-

After the addition is complete, stir the mixture for three hours at room temperature.

-

Wash the resulting solution with a dilute solution of hydrochloric acid.

-

Dry the organic layer over magnesium sulfate (B86663) and evaporate the solvent under vacuum to yield an oil.

-

-

Ethanolysis:

-

Dissolve the obtained oil in 700 ml of ethanol (B145695).

-

Reflux the mixture for six hours.

-

Evaporate the ethanol under vacuum.

-

Distill the residue to obtain pure this compound.

-

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Suppression of Oxidative Stress by β-Hydroxybutyrate, an Endogenous Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Ethyl 3-oxohexanoate physical properties

An In-depth Technical Guide to the Physical Properties of Ethyl 3-oxohexanoate (B1246410)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxohexanoate (CAS: 3249-68-1), also known as ethyl butyrylacetate, is a versatile organic compound with applications in various fields, including as a flavoring agent and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its physical properties is crucial for its effective use in research and development, particularly in drug formulation and process chemistry. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, complete with detailed experimental protocols for their determination.

Data Presentation: Physical Properties of this compound

The following table summarizes the key physical properties of this compound, compiled from various sources. It is important to note that some variation in reported values exists, which can be attributed to differences in measurement conditions such as temperature and pressure.

| Physical Property | Value | Conditions | Source(s) |

| Molecular Formula | C₈H₁₄O₃ | [2][3][4][5] | |

| Molecular Weight | 158.20 g/mol | [2][3][4][5] | |

| Appearance | Clear, colorless to light yellow liquid | [2] | |

| Melting Point | -44 °C | [2][6][7] | |

| Boiling Point | 206 °C | at 760 mmHg | [2] |

| 104 °C | at 22 mmHg | [6][8] | |

| 95 °C | at 15 mmHg | ||

| Density | 1.007 g/cm³ | at 0 °C | [2] |

| 0.989 g/mL | at 25 °C | [7] | |

| 0.974 - 0.980 g/cm³ | at 25 °C | [8] | |

| 0.99 g/cm³ | |||

| 1 g/mL | [6] | ||

| Refractive Index | 1.430 | at 20 °C | [2] |

| 1.427 | at 20 °C | [6][7] | |

| 1.417 - 1.427 | at 20 °C | [8] | |

| Solubility | Slightly soluble in water | [2] | |

| Soluble in alcohol and fats | [8] | ||

| Flash Point | 78 °C (172.4 °F) | Closed Cup | [2][8] |

| Vapor Pressure | 0.24 mmHg | at 25 °C | [2] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Distillation Method [9][10][11][12]

-

Apparatus Setup: Assemble a simple distillation apparatus. This typically includes a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

-

Sample Preparation: Place a known volume of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle or water bath.

-

Temperature Measurement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures the thermometer measures the temperature of the vapor that is distilling.

-

Observation: Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point.

-

Pressure Correction: Since boiling point is dependent on pressure, record the atmospheric pressure during the experiment. If the pressure is not at standard sea level (760 mmHg), a nomograph can be used to correct the observed boiling point.[12]

Determination of Density

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method [13][14][15][16][17]

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) and an analytical balance are required.

-

Mass of Empty Pycnometer: Clean and dry the pycnometer and weigh it accurately on the analytical balance.

-

Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are present. Insert the stopper and allow any excess liquid to exit through the capillary. Wipe the outside of the pycnometer dry and weigh it again.

-

Volume Determination: To determine the exact volume of the pycnometer, empty and clean it, then fill it with a reference liquid of known density (e.g., deionized water) at a specific temperature. Weigh the pycnometer filled with the reference liquid. The volume can be calculated using the known density of the reference liquid.

-

Calculation: The density of this compound is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.

Methodology: Abbe Refractometer [18][19][20][21][22]

-

Apparatus: An Abbe refractometer is the standard instrument for measuring the refractive index of liquids.

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prisms and adjust the light source and the eyepiece until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value from the scale.

-

Temperature Control: The refractive index is temperature-dependent. Ensure the measurement is taken at a constant, recorded temperature, typically 20°C. If the measurement is performed at a different temperature, a correction factor can be applied.[19]

Determination of Melting Point

For substances that are liquid at room temperature, the melting point is determined by cooling the substance until it solidifies and then gently heating it to observe the temperature at which it melts.

Methodology: Capillary Method (for solidified sample) [23][24][25][26][27]

-

Sample Preparation: Cool a small sample of this compound until it solidifies. Introduce a small amount of the powdered solid into a capillary tube sealed at one end.

-

Apparatus: Use a melting point apparatus, which consists of a heated block with a sample holder and a thermometer or a digital temperature sensor.

-

Heating: Place the capillary tube in the melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range). A pure compound will have a sharp melting point range of 1-2°C.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Saturation Method [28][29][30][31][32]

-

Solvent Selection: Choose the solvent of interest (e.g., water, ethanol).

-

Saturation: In a temperature-controlled vessel (e.g., a jacketed beaker connected to a water bath), add a known volume of the solvent. Gradually add this compound while stirring continuously until a saturated solution is formed, indicated by the presence of undissolved solute that persists over a period of time.

-

Equilibration: Allow the mixture to equilibrate at a constant temperature for a sufficient period to ensure saturation is reached.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant (the clear liquid above the undissolved solute), ensuring no solid particles are included.

-

Quantification: Determine the concentration of this compound in the withdrawn sample using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The solubility is then expressed as the mass of solute per volume or mass of solvent.

Mandatory Visualization

Caption: Experimental workflow for determining the physical properties of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound(3249-68-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. Hexanoic acid, 3-oxo-, ethyl ester [webbook.nist.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound [stenutz.eu]

- 8. This compound, 3249-68-1 [thegoodscentscompany.com]

- 9. vernier.com [vernier.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 14. mt.com [mt.com]

- 15. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 19. athabascau.ca [athabascau.ca]

- 20. scribd.com [scribd.com]

- 21. youtube.com [youtube.com]

- 22. m.youtube.com [m.youtube.com]

- 23. westlab.com [westlab.com]

- 24. chem.ucalgary.ca [chem.ucalgary.ca]

- 25. SSERC | Melting point determination [sserc.org.uk]

- 26. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

- 30. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 31. education.com [education.com]

- 32. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to the Spectral Analysis of Ethyl 3-Oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the spectral data for ethyl 3-oxohexanoate (B1246410) (CAS No: 3249-68-1), a beta-keto ester of interest in various chemical and pharmaceutical applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure

Ethyl 3-oxohexanoate (C₈H₁₄O₃) is a colorless liquid with a fruity odor. Its structure consists of a six-carbon chain with a ketone at the 3-position and an ethyl ester at the 1-position.

Molecular Formula: C₈H₁₄O₃ Molecular Weight: 158.19 g/mol

Spectral Data

The following tables summarize the key spectral data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-a | 0.93 | Triplet | 7.4 | 3H |

| H-b | 1.62 | Sextet | 7.4 | 2H |

| H-c | 2.52 | Triplet | 7.3 | 2H |

| H-d | 3.44 | Singlet | - | 2H |

| H-e | 1.28 | Triplet | 7.1 | 3H |

| H-f | 4.19 | Quartet | 7.1 | 2H |

Solvent: CDCl₃, Spectrometer Frequency: 89.56 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Assignment | Chemical Shift (δ) ppm |

| C-1 | 167.3 |

| C-2 | 49.5 |

| C-3 | 202.9 |

| C-4 | 45.4 |

| C-5 | 17.2 |

| C-6 | 13.6 |

| C-7 (Ethyl CH₂) | 61.4 |

| C-8 (Ethyl CH₃) | 14.1 |

Solvent: Chloroform-d, Spectrometer: Varian CFT-20[1]

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 1745 | C=O Stretch | Ester Carbonyl |

| 1716 | C=O Stretch | Ketone Carbonyl |

| 3000-2850 | C-H Stretch | Alkane C-H |

Note: The presence of two distinct carbonyl peaks is a key feature of the IR spectrum for this molecule.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Possible Fragment |

| 158 | 5.8 | [M]⁺ (Molecular Ion) |

| 115 | 13.9 | [M - C₂H₅O]⁺ |

| 113 | 5.4 | [M - C₂H₅OH - H]⁺ |

| 88 | 4.9 | [CH₃CH₂OCOCH₂]⁺ |

| 71 | 100.0 | [CH₃CH₂CH₂CO]⁺ (Base Peak) |

| 43 | 97.7 | [CH₃CH₂CO]⁺ |

Ionization Method: Electron Ionization (EI) at 75 eV[3]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A sample of this compound (approximately 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

The solution is then filtered through a pipette with a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

-

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Data Acquisition (¹H and ¹³C):

-

The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

The acquired FIDs are then Fourier transformed to produce the NMR spectra. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation and Data Acquisition (Attenuated Total Reflectance - ATR):

-

A background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) is collected to account for atmospheric and instrumental interferences.

-

A small drop of liquid this compound is placed directly onto the ATR crystal, ensuring complete coverage of the sampling area.

-

The sample spectrum is then acquired. The instrument measures the absorption of infrared radiation by the sample.

-

After the measurement, the ATR crystal is cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction and Data Acquisition (Direct Insertion Probe):

-

A small amount of the liquid sample is introduced into a capillary tube, which is then placed in the direct insertion probe.

-

The probe is inserted into the high-vacuum source of the mass spectrometer.

-

The sample is volatilized by heating the probe.

-

The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Caption: Workflow for Spectral Analysis of this compound.

References

An In-depth Technical Guide to Ethyl 3-oxohexanoate: Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-oxohexanoate (B1246410), a versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and flavor industries. This document details its nomenclature and synonyms, summarizes its key physicochemical properties, and provides a detailed experimental protocol for its synthesis.

Nomenclature and Synonyms

Ethyl 3-oxohexanoate is known by several names across different nomenclature systems and databases. A clear understanding of these synonyms is crucial for effective literature searches and chemical sourcing.

| Nomenclature/Identifier Type | Value |

| IUPAC Name | This compound[1][2][3] |

| Common Synonyms | Ethyl butyrylacetate[2][4][5][6][7] |

| 3-Oxohexanoic acid ethyl ester[4][5][7][8] | |

| Ethyl 3-ketohexanoate[5][7] | |

| Ethyl butyroacetate[1][2] | |

| 3-Ketohexanoic acid ethyl ester[5] | |

| Ethyl alpha-butyrylacetate[1][8] | |

| CAS Registry Number | 3249-68-1[1][2][4][5][7][8][9][10] |

| Molecular Formula | C₈H₁₄O₃[2][4][5][7][10] |

| Molecular Weight | 158.19 g/mol [10] |

| EINECS Number | 221-835-9[8][9][10] |

| FEMA Number | 3683[1][9] |

| Beilstein Registry Number | 507689[9] |

| PubChem CID | 238498[1][5] |

| ChEBI ID | CHEBI:18119[1] |

| InChI Key | KQWWVLVLVYYYDT-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in various chemical reactions.

| Property | Value |

| Appearance | Colorless to light yellow liquid[5] |

| Boiling Point | 104 °C at 22 mmHg[9][10] 95 °C at 15 mmHg[5] |

| Melting Point | -44 °C[5][8][10] |

| Density | 0.989 g/mL at 25 °C ~1 g/mL[10] |

| Refractive Index (n20/D) | 1.427 |

| Flash Point | 90 °C (194 °F) - closed cup |

| Solubility | Slightly soluble in water.[8] |

Role in Synthesis

This compound is a valuable building block in organic synthesis. Its β-ketoester functionality allows for a variety of chemical transformations, making it a key intermediate in the production of more complex molecules, including pharmaceuticals and agrochemicals.[5] It is particularly useful in reactions such as the Dieckmann condensation for the formation of cyclic β-keto esters, which are important precursors in the synthesis of natural products and biologically active molecules.[11]

Experimental Protocol: Synthesis of this compound

The following protocol describes a common method for the synthesis of this compound.[12]

Materials:

-

2,2-dimethyl-4,6-dioxo-1,3-dioxane (Meldrum's acid)

-

Dichloromethane (CH₂Cl₂)

-

Butyryl chloride

-

Dilute hydrochloric acid (HCl)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Ethanol (B145695) (EtOH)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 176 g of 2,2-dimethyl-4,6-dioxo-1,3-dioxane (Meldrum's acid) in 550 ml of dichloromethane.

-

Addition of Pyridine: Add 188 ml of pyridine to the solution.

-

Cooling: Cool the mixture to 5°C using an ice-water bath.

-

Addition of Butyryl Chloride: Slowly add 133 ml of butyryl chloride to the cooled mixture dropwise.

-

Reaction: Once the addition is complete, allow the mixture to stir at room temperature for three hours.

-

Work-up:

-

Wash the solution with a dilute solution of hydrochloric acid.

-

Dry the organic layer over magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield an oil.

-

-

Ethanolysis:

-

Dissolve the resulting oil in 700 ml of ethanol.

-

Reflux the mixture for six hours.

-

-

Purification:

-

Evaporate the ethanol under vacuum.

-

Distill the residue to obtain pure this compound.

-

Yield: This procedure is reported to yield 145.4 g of this compound as an oil.[12]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.

Caption: A flowchart illustrating the synthesis of this compound.

This guide provides foundational technical information for professionals working with this compound. For specific applications, further research into reaction optimization and safety protocols is recommended.

References

- 1. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. Hexanoic acid, 3-oxo-, ethyl ester [webbook.nist.gov]

- 3. Showing Compound this compound (FDB003363) - FooDB [foodb.ca]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. chemimpex.com [chemimpex.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | 3249-68-1 | FE60060 | Biosynth [biosynth.com]

- 8. This compound(3249-68-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. This compound, 3249-68-1 [thegoodscentscompany.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. benchchem.com [benchchem.com]

- 12. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Structure and Bonding of Ethyl 3-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxohexanoate (B1246410), a beta-keto ester of significant interest in synthetic and medicinal chemistry, exhibits a fascinating interplay of structure and bonding that dictates its reactivity and physical properties. This technical guide provides a comprehensive analysis of its molecular architecture, with a particular focus on the keto-enol tautomerism that is characteristic of β-dicarbonyl compounds. This document outlines the structural features, spectroscopic signatures, and the dynamic equilibrium between its tautomeric forms. Furthermore, detailed experimental protocols for its synthesis and the determination of its keto-enol ratio are provided to aid researchers in their practical applications.

Introduction

Ethyl 3-oxohexanoate (CAS No. 3249-68-1), also known as ethyl butyrylacetate, is a versatile organic compound with the chemical formula C₈H₁₄O₃.[1] Its structure, characterized by a ketone and an ester functional group separated by a methylene (B1212753) group, places it in the class of beta-keto esters. This arrangement is responsible for the compound's notable chemical properties, including the acidity of the α-protons and its existence as an equilibrium mixture of keto and enol tautomers. Its applications are widespread, ranging from its use as a flavoring agent in the food industry to a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] A thorough understanding of its structure and bonding is therefore crucial for its effective utilization in research and development.

Molecular Structure and Bonding

Keto Form

In its keto form, this compound possesses two carbonyl groups: a ketone at the C3 position and an ester at the C1 position. The carbon atoms of these carbonyl groups are sp² hybridized, resulting in trigonal planar geometry around them with bond angles of approximately 120°. The C=O double bonds are strong and polar, contributing significantly to the molecule's reactivity. The methylene group at the C2 position, flanked by two electron-withdrawing carbonyl groups, exhibits enhanced acidity.

Enol Form

The enol form arises from the migration of a proton from the α-carbon (C2) to the ketone oxygen, resulting in a hydroxyl group and a carbon-carbon double bond between C2 and C3. This tautomer is stabilized by conjugation of the C=C double bond with the ester carbonyl group and through the formation of an intramolecular hydrogen bond between the hydroxyl proton and the ester carbonyl oxygen. This hydrogen bond forms a stable six-membered ring, which significantly influences the position of the tautomeric equilibrium.

Keto-Enol Tautomerism

A key feature of this compound is its existence as an equilibrium mixture of the keto and enol tautomers. This dynamic equilibrium is a fundamental concept in the chemistry of β-dicarbonyl compounds.

Caption: Keto-enol tautomerism of this compound.

The position of this equilibrium is highly sensitive to the solvent. In non-polar solvents, the enol form is favored due to the stability of the intramolecular hydrogen bond. In polar, protic solvents, the keto form is generally more stable as the solvent molecules can form intermolecular hydrogen bonds with the carbonyl groups, disrupting the internal hydrogen bond of the enol.

Spectroscopic Characterization

Spectroscopic techniques are invaluable for the structural elucidation of this compound and for quantifying the keto-enol equilibrium.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for both the keto and enol forms.

| Functional Group | Tautomer | Wavenumber (cm⁻¹) | Description |

| C=O (Ketone) | Keto | ~1715 | Strong, sharp absorption |

| C=O (Ester) | Keto | ~1740 | Strong, sharp absorption |

| C=C (Alkene) | Enol | ~1650 | Conjugated C=C stretching |

| C=O (Ester, conjugated) | Enol | ~1690 | Lower frequency due to conjugation |

| O-H (Alcohol) | Enol | ~3200 (broad) | Intramolecularly hydrogen-bonded OH stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between the keto and enol tautomers and for determining their relative concentrations. The interconversion between the two forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

Keto Form:

-

α-CH₂ protons: A singlet around 3.4 ppm.

-

Other aliphatic protons: Signals corresponding to the ethyl and propyl groups.

Enol Form:

-

Vinylic proton (=CH-): A singlet around 5.0 ppm.

-

Enolic OH proton: A broad singlet, often downfield (e.g., ~12 ppm), due to strong intramolecular hydrogen bonding.

-

Other aliphatic protons: Signals for the ethyl and propyl groups, which may be slightly shifted compared to the keto form.

The ratio of the keto to enol form can be determined by integrating the signals of the α-methylene protons of the keto form and the vinylic proton of the enol form.

Experimental Protocols

Synthesis of this compound

The following protocol is a common method for the synthesis of this compound.[2]

Caption: Workflow for the synthesis of this compound.

Procedure:

-

Dissolve 176 g of 2,2-dimethyl-4,6-dioxo-1,3-dioxane (Meldrum's acid) in 550 ml of dichloromethane and 188 ml of pyridine.

-

Cool the mixture to 5°C using an ice-water bath.

-

Add 133 ml of butyryl chloride dropwise to the cooled solution.

-

After the addition is complete, stir the mixture for three hours at room temperature.

-

Wash the solution with a dilute solution of hydrochloric acid.

-

Dry the organic layer over magnesium sulfate (B86663) and evaporate the solvent under vacuum to yield an oil.

-

Dissolve the oil in 700 ml of ethanol and reflux the mixture for six hours.

-

Evaporate the ethanol under vacuum.

-

Distill the resulting residue to obtain pure this compound.

Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy

This protocol outlines the steps to determine the keto-enol equilibrium constant (K_T) of this compound in a given solvent.[3][4][5][6]

Materials:

-

This compound

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a solution of this compound in the chosen deuterated solvent at a known concentration (e.g., 0.1 M).

-

Transfer the solution to an NMR tube.

-

Acquire a ¹H NMR spectrum of the sample.

-

Identify the signals corresponding to the α-methylene protons of the keto form (δ ≈ 3.4 ppm) and the vinylic proton of the enol form (δ ≈ 5.0 ppm).

-

Integrate these two signals accurately.

-

Calculate the keto-enol equilibrium constant (K_T) using the following equation:

K_T = [Enol] / [Keto] = (Integration of vinylic proton) / (Integration of α-methylene protons / 2)

Note: The integration of the α-methylene protons is divided by two as it represents two protons.

Conclusion

This compound is a molecule of significant chemical interest, primarily due to the dynamic equilibrium between its keto and enol tautomers. This guide has provided a detailed overview of its structure, bonding, and spectroscopic properties. The provided experimental protocols for its synthesis and the determination of its tautomeric ratio offer practical guidance for researchers. A thorough understanding of these fundamental aspects is essential for the successful application of this compound in the development of new synthetic methodologies and therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. prepchem.com [prepchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]

- 6. biopchem.education [biopchem.education]

An In-depth Technical Guide to the Keto-Enol Tautomerism of Ethyl 3-Oxohexanoate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the keto-enol tautomerism exhibited by ethyl 3-oxohexanoate (B1246410), a versatile β-keto ester with applications in organic synthesis and the pharmaceutical industry.[1] The document details the dynamic equilibrium between the keto and enol forms, the structural factors governing enol stability, and the profound influence of environmental conditions such as solvent and temperature on the tautomeric ratio.[2][3] Detailed experimental protocols for quantitative analysis using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are provided, supplemented by tabulated spectroscopic data and logical workflow diagrams. This guide serves as a critical resource for professionals requiring a deep understanding of the chemical behavior of ethyl 3-oxohexanoate to control its reactivity and optimize its application in complex synthetic pathways.

Introduction to Tautomerism in β-Keto Esters

Keto-enol tautomerism is a fundamental chemical equilibrium between two constitutional isomers: a "keto" form containing a carbonyl group and an "enol" form characterized by a hydroxyl group adjacent to a carbon-carbon double bond.[3][4] For simple ketones and aldehydes, this equilibrium overwhelmingly favors the more stable keto form, primarily due to the greater strength of the C=O double bond compared to the C=C double bond.[4]

However, in β-keto esters such as this compound, the enol tautomer gains significant stability. This enhanced stability arises from two key structural features:

-

Conjugation: The C=C double bond of the enol is in conjugation with the carbonyl group of the ester, creating a delocalized π-system that lowers the overall energy of the molecule.[5]

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a stable, six-membered ring via an intramolecular hydrogen bond with the ketone's carbonyl oxygen.[3][6] This internal hydrogen bonding is a critical factor in stabilizing the enol form, particularly in non-polar solvents.[6][7]

Consequently, this compound exists as a significant mixture of both tautomers in solution, a factor that must be carefully considered in its synthesis, analysis, and subsequent reactions.[3]

The Tautomeric Equilibrium of this compound

The dynamic equilibrium between the keto and enol forms of this compound is a continuous, reversible intramolecular proton transfer. The α-hydrogen, positioned between the two carbonyl groups, is sufficiently acidic to facilitate this transformation.[2]

Caption: Keto-enol tautomeric equilibrium of this compound.

Factors Influencing the Equilibrium

The position of the keto-enol equilibrium is highly sensitive to external factors, which can be manipulated to favor one tautomer over the other.

Solvent Effects

The choice of solvent is one of the most significant factors influencing the tautomeric ratio.[3] The general principle, often referred to as Meyer's Rule for acyclic β-dicarbonyls, states that the equilibrium shifts toward the keto form with increasing solvent polarity.[8][9]

-

Non-polar Solvents (e.g., hexane, carbon tetrachloride): These solvents do not effectively solvate the polar carbonyl groups of the keto form. Consequently, the enol form, stabilized by its internal intramolecular hydrogen bond, is favored.[3][10]

-

Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents can accept hydrogen bonds, but cannot donate them. They can stabilize the dipole of the keto form.

-

Polar Protic Solvents (e.g., water, methanol): These solvents disrupt the stabilizing intramolecular hydrogen bond of the enol by forming stronger intermolecular hydrogen bonds with both the keto and enol tautomers. This solvation effect tends to favor the more polar keto form.[9][10]

Caption: Influence of solvent polarity on the keto-enol equilibrium.

Temperature Effects

Changes in temperature can also shift the equilibrium. The conversion from the enol to the keto form is typically an exothermic process. Therefore, according to Le Chatelier's principle, an increase in temperature generally favors the enol form, while a decrease in temperature favors the keto form.[11] Analyzing the equilibrium constant (Keq) at various temperatures allows for the determination of thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (ΔS) for the tautomerization.

Quantitative Analysis of Tautomeric Composition

Data Summary: Tautomeric Ratios

While specific, comprehensive studies on this compound are less common than for its analog, ethyl acetoacetate, the trends are directly comparable. The following table summarizes the expected tautomeric composition in various solvents, with data extrapolated from studies on similar β-keto esters.[11][12]

| Solvent | Dielectric Constant (ε) | Expected % Keto | Expected % Enol | Keq ([Enol]/[Keto]) |

| Gas Phase | 1.0 | ~50% | ~50% | ~1.0 |

| n-Hexane | 1.9 | ~55% | ~45% | ~0.82 |

| Carbon Tetrachloride | 2.2 | ~60% | ~40% | ~0.67 |

| Chloroform-d (CDCl₃) | 4.8 | ~85% | ~15% | ~0.18 |

| Acetone-d₆ | 21.0 | ~90% | ~10% | ~0.11 |

| Dimethyl Sulfoxide-d₆ (DMSO) | 47.0 | >95% | <5% | <0.05 |

| Water-d₂ (D₂O) | 80.1 | >98% | <2% | <0.02 |

Note: Values are illustrative and based on trends observed for analogous β-keto esters. Actual values for this compound may vary.

Spectroscopic Data

Spectroscopic methods are the primary tools for identifying and quantifying the keto and enol tautomers.

| Method | Tautomer | Characteristic Signal / Absorption |

| ¹H NMR | Keto | ~3.44 ppm (s, 2H, -C(=O)CH₂ C(=O)-)[13] |

| Enol | ~5.0-5.5 ppm (s, 1H, =CH -), ~12.0-12.5 ppm (s, 1H, enolic -OH )[5] | |

| ¹³C NMR | Keto | ~202 ppm (C=O, ketone), ~50 ppm (-C H₂-), ~167 ppm (C=O, ester) |

| Enol | ~172-175 ppm (=C -OH & C=O, ester), ~90-100 ppm (=C H-)[14] | |

| IR Spectroscopy | Keto | ~1745 cm⁻¹ (C=O, ester), ~1720 cm⁻¹ (C=O, ketone)[2] |

| Enol | ~1650 cm⁻¹ (C=O, conjugated ester), ~1600 cm⁻¹ (C=C), ~3200-2400 cm⁻¹ (broad, H-bonded O-H)[2] |

Experimental Protocols for Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the most reliable and widely used method for quantifying the keto-enol ratio.[3] The interconversion between tautomers is slow on the NMR timescale, allowing for the observation and integration of distinct signals for each form.[5]

Protocol for Quantitative ¹H NMR Analysis:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in a precise volume (e.g., 0.6 mL) of a high-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ 0.00 ppm).[2]

-

Transfer the solution to a clean, dry NMR tube. . Allow the sample to equilibrate in the chosen solvent for a sufficient period (can be hours) to ensure the tautomeric equilibrium has been reached before analysis.[3]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve high resolution.

-

Set standard acquisition parameters for a quantitative ¹H spectrum, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated.

-

-

Data Acquisition:

-

Acquire the Free Induction Decay (FID) data. An increased number of scans (e.g., 16-64) can be used to improve the signal-to-noise ratio for accurate integration.[3]

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the FID and phase the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Carefully integrate the area of the singlet corresponding to the α-methylene protons (-CH₂-) of the keto form (A_keto, ~3.44 ppm, represents 2 protons).[3][13]

-

Integrate the area of the singlet corresponding to the vinylic proton (=CH-) of the enol form (A_enol, ~5.0-5.5 ppm, represents 1 proton).[3]

-

-

Calculation of Tautomer Ratio:

-

Since the keto signal represents two protons and the enol signal represents one, the molar ratio must be normalized.

-

Mole Fraction Keto (% Keto) = [(A_keto / 2) / ((A_keto / 2) + A_enol)] * 100

-

Mole Fraction Enol (% Enol) = [A_enol / ((A_keto / 2) + A_enol)] * 100

-

Equilibrium Constant (Keq) = % Enol / % Keto

-

Caption: Experimental workflow for NMR-based determination of Keq.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be used for quantification, as the conjugated π-system of the enol tautomer absorbs UV radiation at a longer wavelength than the non-conjugated keto form.[3]

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a series of dilute solutions of this compound with known concentrations in the solvent of interest (e.g., hexane, ethanol).

-

Data Acquisition:

-

Perform a background scan using a cuvette containing only the pure solvent.

-

Acquire the UV-Vis absorption spectrum for each sample over a suitable wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the absorption maximum (λ_max) corresponding to the enol form's π → π* transition.

-

Using the Beer-Lambert Law (A = εbc), the concentration of the enol form can be determined if the molar absorptivity (ε) is known or can be determined under conditions where the enol form is dominant.

-

The concentration of the keto form can be inferred by subtracting the enol concentration from the total analytical concentration of the ester.

-

Synthesis of this compound

A common laboratory synthesis involves the acylation of a malonic ester derivative followed by hydrolysis and decarboxylation, or more directly, from the reaction of an appropriate acyl chloride with the enolate of an ester. A documented procedure involves the reaction of butyryl chloride with Meldrum's acid in the presence of pyridine, followed by refluxing in ethanol (B145695).[15] The ethanol acts as both a reactant and solvent, leading to the formation of the target β-keto ester after purification by distillation.[15]

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemical identity, profoundly influencing its stability, reactivity, and spectroscopic characterization. For researchers in synthetic chemistry and drug development, a thorough understanding of this equilibrium is paramount. By carefully selecting solvents and controlling temperature, the tautomeric composition can be manipulated to favor the desired isomer for a specific reaction, thereby improving yields and reducing side products. The quantitative protocols outlined in this guide, particularly the robust NMR methodology, provide the necessary tools for accurately assessing and controlling the tautomeric state of this important synthetic building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. umsl.edu [umsl.edu]

- 13. Ethyl butyrylacetate (3249-68-1) 1H NMR spectrum [chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. prepchem.com [prepchem.com]

A Technical Guide to Ethyl 3-oxohexanoate: Commercial Grades, Applications, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ethyl 3-oxohexanoate (B1246410), a versatile β-keto ester utilized in the pharmaceutical, flavor, and fragrance industries. This document details the commercially available grades of Ethyl 3-oxohexanoate, its key applications in chemical synthesis, and detailed experimental protocols for its use.

Commercial Grades and Specifications

This compound is commercially available from various suppliers in a range of purities. The most common grades are distinguished by their minimum assay, typically determined by gas chromatography (GC). While detailed impurity profiles are often lot-specific and available upon request from the supplier, the following table summarizes the typical specifications for commercially available grades.

| Supplier | Grade/Purity | Typical Specifications | Applications |

| Sigma-Aldrich | ≥98% | Assay (GC): ≥98%Refractive Index (n20/D): 1.427 (lit.)Boiling Point: 104 °C/22 mmHg (lit.)Density: 0.989 g/mL at 25 °C (lit.) | Flavors and Fragrances, Synthetic Intermediate[1] |

| TCI America | >95.0% (GC) | Assay (GC): >95.0% | General laboratory synthesis, Building block for pharmaceuticals |

| Spectrum Chemical | 95.0% Purity (GC) | Assay (GC): ≥95.0%Refractive Index @ 20°C: 1.4250 - 1.4280 | General industrial use, Research purposes[2] |

| Chem-Impex | ≥ 95% (GC) | Assay (GC): ≥ 95%Appearance: Colorless to light yellow liquidBoiling Point: 95 °C / 15 mmHgDensity: 0.99 g/mL | Organic synthesis, Flavoring industries, Intermediate for pharmaceuticals and agrochemicals[3] |

| Biosynth | FE60060 | Purity suitable for pharmaceutical testing | Pharmaceutical reference standard |

| CP Lab Safety | min 97% | Assay: ≥97% | Professional manufacturing, Research laboratories, Industrial or commercial usage[4] |

Note: The specifications provided are typical values and may vary between lots and suppliers. It is recommended to consult the Certificate of Analysis (CoA) for the most accurate and up-to-date information for a specific batch.

Key Synthetic Applications

This compound serves as a valuable building block in organic synthesis, primarily due to the reactivity of its active methylene (B1212753) group and the presence of both a ketone and an ester functional group. Its applications span the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[3]

Hantzsch Dihydropyridine (B1217469) Synthesis

A prominent application of this compound is in the Hantzsch synthesis of dihydropyridines (DHPs). DHPs are a class of compounds with significant pharmacological importance, including calcium channel blockers used in the treatment of hypertension. The synthesis involves a one-pot condensation of an aldehyde, two equivalents of a β-keto ester (such as this compound), and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).

Recent research has demonstrated the synthesis of novel dihydropyridine derivatives with potential antimicrobial activity, highlighting the continued relevance of the Hantzsch synthesis in drug discovery.[5][6][7]

Claisen Condensation

This compound can also participate in Claisen condensation reactions. This carbon-carbon bond-forming reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. While this compound is itself a product of a crossed Claisen condensation, it can be further functionalized through subsequent condensation reactions.

Experimental Protocols

Synthesis of Dihydropyridine Derivatives with Potential Antimicrobial Activity

This protocol is adapted from the general principles of the Hantzsch synthesis and is aimed at the synthesis of 1,4-dihydropyridine (B1200194) derivatives for biological screening.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., 3-nitrobenzaldehyde)

-

Ammonium acetate

-

Ethanol (B145695) (or other suitable solvent)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and this compound (2 mmol) in ethanol (10 mL).

-

To this solution, add ammonium acetate (1.5 mmol).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired dihydropyridine derivative.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

Visualizations

Hantzsch Dihydropyridine Synthesis Workflow

Caption: A simplified workflow for the Hantzsch dihydropyridine synthesis.

Generalized Claisen Condensation Reaction Scheme

Caption: A general scheme for the Claisen condensation reaction.

References

- 1. 3-氧代己酸乙酯 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. chemimpex.com [chemimpex.com]

- 4. calpaclab.com [calpaclab.com]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues | MDPI [mdpi.com]

Health and Safety Profile of Ethyl 3-oxohexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for Ethyl 3-oxohexanoate (B1246410) (CAS No. 3249-68-1). The information is compiled and presented to meet the needs of professionals in research, scientific, and drug development fields, with a focus on detailed data, experimental context, and clear visual representations of key concepts.

Chemical and Physical Properties

Ethyl 3-oxohexanoate is a colorless to light yellow liquid with a fruity, green, and sweet aroma.[1][2] It is used as a flavoring agent in the food industry and as an intermediate in the synthesis of pharmaceuticals and other organic compounds.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | Ethyl butyrylacetate, Ethyl 3-ketohexanoate, 3-Oxohexanoic acid ethyl ester | [2][3] |

| Molecular Formula | C₈H₁₄O₃ | [2] |

| Molecular Weight | 158.19 g/mol | [4] |

| Appearance | Colorless to light yellow, clear liquid | [1][2] |

| Boiling Point | 104 °C at 22 mmHg; 95 °C at 15 mmHg | [2][4] |

| Melting Point | -44 °C | [2][5] |

| Flash Point | 78 °C to 90 °C (closed cup) | [1][4] |

| Density | Approximately 0.989 g/mL at 25 °C | [4] |

| Refractive Index | Approximately 1.427 at 20 °C | [4] |

| Solubility | Slightly soluble in water; soluble in alcohol and fats. | [1] |

Toxicological Profile

The toxicological properties of this compound have not been fully investigated in publicly available literature.[6] However, it has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA).

In 1999, JECFA concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[7] This evaluation is part of the "WHO Food Additives Series 44."[8] Similarly, EFSA included this compound in "Flavouring Group Evaluation 10," concluding that the substances in this group do not give rise to safety concerns at their estimated levels of dietary intake.[9]

Limited quantitative toxicological data is available in the public domain. The known values are summarized in Table 2.

Table 2: Acute Toxicity Data for this compound

| Test | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | > 300 mg/kg | [9] |

| LD50 | Mouse | Oral | 8000 mg/kg | [9] |

Hazard Identification and GHS Classification

This compound is classified as a combustible liquid.[9][10] It may be harmful if swallowed, in contact with skin, or if inhaled.[9][11] It can cause skin, eye, and respiratory tract irritation.[6] Ingestion may lead to gastrointestinal irritation with symptoms of nausea, vomiting, and diarrhea.[6] High concentrations of vapor may cause central nervous system depression.[6]

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Reference(s) |

| Flammable Liquids | Category 4 | H227: Combustible liquid | [10] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [9][11] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [9][11] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [9][11] |

Handling, Storage, and Personal Protective Equipment

Handling and Storage

Prudent laboratory practices should be followed when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as acids, bases, oxidizing agents, and reducing agents.[6] Keep containers tightly closed and away from heat, sparks, and open flames.[6]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment is recommended:

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[6]

-

Skin Protection: Wear suitable protective gloves and clothing to prevent skin contact.[6]

-

Respiratory Protection: In case of insufficient ventilation, use a NIOSH/MSHA-approved respirator.[6]

First Aid Measures

In case of exposure, the following first aid procedures should be followed:

-

Ingestion: If conscious, rinse mouth and drink 2-4 cupfuls of milk or water. Do not induce vomiting. Seek medical attention.[6]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]

-

Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[6]

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

Fire and Explosion Hazard Data

This compound is a combustible liquid.[10]

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6] During a fire, irritating and toxic gases such as carbon monoxide and carbon dioxide may be generated.[6]

Putative Metabolic Pathway

While the specific metabolic pathway of this compound has not been explicitly detailed in the available literature, a putative pathway can be proposed based on the metabolism of structurally related compounds and general biochemical principles. The metabolism likely proceeds in two main stages: hydrolysis of the ester and subsequent beta-oxidation of the resulting keto acid.

First, the ethyl ester is hydrolyzed by esterases to form 3-oxohexanoic acid and ethanol. The 3-oxohexanoic acid can then enter the beta-oxidation pathway.

Caption: Putative metabolic pathway of this compound.

Experimental Protocols for Key Toxicological Assays

Detailed experimental protocols for toxicological studies specifically on this compound are not available in the public domain. However, the following sections describe generalized protocols for key genotoxicity assays based on OECD guidelines, which are representative of the methodologies that would be used for its safety assessment.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

This in vitro assay is used to assess the potential of a substance to induce gene mutations.

Caption: Generalized workflow for the Bacterial Reverse Mutation (Ames) Test.

Methodology:

-

Strains: At least five strains of bacteria, typically Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA), are used to detect different types of mutations.[1][6]

-

Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range of the test substance.[5]

-

Exposure: The bacterial strains are exposed to various concentrations of this compound with and without a metabolic activation system (S9 fraction from rat liver).[1][6] This is done using either the plate incorporation or pre-incubation method.[1]

-

Incubation: The treated plates are incubated at 37°C for 48-72 hours.[1]

-

Analysis: The number of revertant colonies (colonies that have mutated back to a state where they can grow on the selective medium) is counted and compared to the number of spontaneous revertant colonies on solvent control plates.[1] A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo assay is used to detect damage to chromosomes or the mitotic apparatus.

Caption: Generalized workflow for the In Vivo Mammalian Erythrocyte Micronucleus Test.

Methodology:

-

Animal Model: Typically, mice or rats are used.[4]

-

Dose Administration: The test substance is administered to the animals, usually once or twice, by an appropriate route (e.g., oral gavage, intraperitoneal injection).[11] A range of doses, a vehicle control, and a positive control are used.[4]

-

Sample Collection: At appropriate time points after treatment (e.g., 24 and 48 hours), samples of bone marrow or peripheral blood are collected.[5][11]

-

Slide Preparation and Staining: The collected cells are used to prepare slides, which are then stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).[5]

-

Analysis: The slides are analyzed microscopically to determine the frequency of micronucleated PCEs.[4] A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to the control group indicates that the substance induces chromosomal damage.[5]

Conclusion

This compound is a combustible liquid that can be harmful if ingested, inhaled, or in contact with skin. Standard handling precautions and personal protective equipment should be used to minimize exposure. Based on evaluations by JECFA and EFSA, it is not considered a safety concern at current levels of use as a flavoring agent. While detailed toxicological studies are not widely available in the public domain, the overall assessment by regulatory bodies provides a strong indication of its safety under specified use conditions. The putative metabolic pathway involves ester hydrolysis followed by beta-oxidation. For a more in-depth toxicological assessment, specific studies following standardized guidelines such as those from the OECD would be required.

References

- 1. oecd.org [oecd.org]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. Bacterial reverse mutation test [bio-protocol.org]

- 4. inotiv.com [inotiv.com]

- 5. nucro-technics.com [nucro-technics.com]

- 6. nib.si [nib.si]

- 7. JECFA Evaluations-ETHYL 3-OXOHEXANOATE- [inchem.org]

- 8. femaflavor.org [femaflavor.org]

- 9. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. oecd.org [oecd.org]

The Enigmatic Presence of Ethyl 3-oxohexanoate in Nature: A Technical Guide

For Immediate Release

[City, State] – [Date] – Ethyl 3-oxohexanoate (B1246410), a beta-keto ester recognized for its pleasant, fruity aroma, has long been utilized as a flavoring agent in the food and fragrance industries. While its synthetic applications are well-documented, its natural occurrence, biosynthetic origins, and ecological significance have remained largely elusive. This technical guide provides a comprehensive overview of the current scientific understanding of Ethyl 3-oxohexanoate in nature, synthesizing available data for researchers, scientists, and professionals in drug development.

Natural Occurrence: A Tale of Trace Amounts

This compound is classified as a fatty acid ethyl ester and is known to contribute to the complex aroma profiles of various natural products. While databases suggest its presence in fruits such as papaya (Carica papaya) and mango (Mangifera indica), extensive volatile compound analyses of these fruits have often not explicitly identified this specific compound, focusing instead on more abundant esters, terpenes, and alcohols. Its presence is likely at trace levels, making detection and quantification challenging without highly sensitive and targeted analytical methods.

The microorganism Saccharomyces cerevisiae, a key player in fermentation, is also a known producer of a variety of ethyl esters. While "Ethyl 3-hydroxyhexanoate," a closely related reduced form, is listed as a metabolite, the direct production of this compound is inferred through the understanding of yeast fatty acid and ester biosynthesis.

Biosynthesis: A Glimpse into Metabolic Pathways

The formation of this compound in biological systems is believed to follow the general pathway of ethyl ester biosynthesis, particularly in yeast. This process is contingent on the availability of two key precursors: ethanol (B145695) and an activated fatty acid in the form of acyl-Coenzyme A (acyl-CoA).

In Saccharomyces cerevisiae, the proposed biosynthetic route involves:

-

Formation of the Acyl-CoA Precursor: The six-carbon acyl-CoA, 3-oxohexanoyl-CoA , is an intermediate in the fatty acid synthesis and degradation pathways. This molecule serves as the direct precursor for the hexanoyl moiety of this compound.

-

Esterification: The final step is the enzymatic condensation of 3-oxohexanoyl-CoA with ethanol. This reaction is catalyzed by alcohol acyltransferases (AATs) , such as Eeb1p and Eht1p in yeast. These enzymes facilitate the transfer of the acyl group from CoA to ethanol, releasing Coenzyme A and forming this compound.

The availability of both 3-oxohexanoyl-CoA and ethanol, which is abundantly produced during fermentation, are critical factors influencing the production of this compound in yeast.

Quantitative Data: A Notable Scarcity

A significant gap in the scientific literature is the lack of quantitative data on the concentration of this compound in natural sources. While numerous studies have cataloged the volatile profiles of fruits and fermented products, the focus has predominantly been on the major constituents. The trace amounts of this compound have likely fallen below the limit of detection or quantification in many of these analyses. Future research employing targeted, high-sensitivity analytical techniques is necessary to establish the concentration of this compound in various natural matrices.

Experimental Protocols: A Methodological Overview

The analysis of this compound from natural sources typically involves headspace techniques coupled with gas chromatography-mass spectrometry (GC-MS).

Key Experimental Workflow:

-

Sample Preparation: Fruit samples are typically homogenized or sliced to increase the surface area for volatile release. For microbial cultures, the supernatant or whole broth can be analyzed.

-

Volatile Extraction: Headspace Solid-Phase Microextraction (HS-SPME) is a common and effective technique. A fiber coated with a stationary phase (e.g., DVB/CAR/PDMS) is exposed to the headspace above the sample, adsorbing the volatile compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The adsorbed volatiles are thermally desorbed from the SPME fiber into the GC injector. The compounds are separated based on their boiling points and polarity on a capillary column (e.g., DB-5 or HP-5) and subsequently identified by their mass spectra.

Due to the presence of a ketone group, derivatization can be employed to improve chromatographic separation and detection sensitivity. A two-step process involving oximation (e.g., with methoxyamine hydrochloride) to protect the keto group, followed by silylation (e.g., with BSTFA) of any other active hydrogens, can be utilized.

The Discovery and Enduring Utility of Ethyl 3-oxohexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxohexanoate (B1246410), a versatile β-keto ester, has been a valuable building block in organic synthesis for over a century. Its discovery is intrinsically linked to the pioneering work on ester condensations in the late 19th century, most notably the Claisen condensation. This technical guide provides a comprehensive overview of the historical context of its discovery, detailed experimental protocols for its synthesis, a summary of its physicochemical properties, and its applications in modern research and drug development. While not directly implicated in specific signaling pathways, its role as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules is well-established.

Historical Context and Discovery

The formal discovery of Ethyl 3-oxohexanoate is not attributed to a single, celebrated publication but rather emerged from the foundational work on the synthesis of β-keto esters in the mid-to-late 19th century. The intellectual lineage of its synthesis can be traced through the development of the Claisen condensation.

In 1887, the German chemist Rainer Ludwig Claisen reported a base-promoted condensation reaction between two ester molecules to form a β-keto ester. This reaction, now known as the Claisen condensation, provided a general and powerful method for the formation of carbon-carbon bonds. The initial work focused on the self-condensation of esters like ethyl acetate (B1210297) to form ethyl acetoacetate.